molecular formula C9H9NOS B025218 (2-Methylbenzo[D]thiazol-6-YL)methanol CAS No. 103440-65-9

(2-Methylbenzo[D]thiazol-6-YL)methanol

Cat. No. B025218
CAS RN: 103440-65-9
M. Wt: 179.24 g/mol
InChI Key: KMABUKKLVPBEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methylbenzo[D]thiazol-6-YL)methanol” is a chemical compound with the molecular formula C9H9NOS . It is a member of the thiazole family, which are organic five-aromatic ring compounds .


Synthesis Analysis

The synthesis of thiazoles, including “(2-Methylbenzo[D]thiazol-6-YL)methanol”, involves several artificial paths and varied physico-chemical factors . For instance, thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .


Molecular Structure Analysis

Thiazoles, including “(2-Methylbenzo[D]thiazol-6-YL)methanol”, have resonating structures. Some resonating assemblies are similarly possible with the involvement of d-orbitals of sulfur .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

“(2-Methylbenzo[D]thiazol-6-YL)methanol” has a molecular weight of 179.24 g/mol. Thiazoles, in general, show similar chemical and physical properties to pyridine and pyrimidine .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include “(2-Methylbenzo[D]thiazol-6-YL)methanol”, have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.

Analgesic and Anti-inflammatory Activities

Some compounds related to thiazole have shown significant analgesic and anti-inflammatory activities . This suggests that “(2-Methylbenzo[D]thiazol-6-YL)methanol” could potentially be used in the development of new pain relief and anti-inflammatory medications .

Antimicrobial Activity

Thiazole derivatives have been found to possess antimicrobial properties . This means that “(2-Methylbenzo[D]thiazol-6-YL)methanol” could potentially be used in the development of new antimicrobial drugs.

Antifungal Activity

Thiazole compounds have also been found to exhibit antifungal properties . This suggests that “(2-Methylbenzo[D]thiazol-6-YL)methanol” could be used in the development of new antifungal medications.

Antiviral Activity

Thiazole derivatives have shown antiviral properties . This suggests that “(2-Methylbenzo[D]thiazol-6-YL)methanol” could potentially be used in the development of new antiviral drugs.

Antitumor or Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests that “(2-Methylbenzo[D]thiazol-6-YL)methanol” could potentially be used in the development of new cancer treatments .

Neuroprotective Activity

Thiazole compounds have shown neuroprotective properties . This suggests that “(2-Methylbenzo[D]thiazol-6-YL)methanol” could potentially be used in the development of new treatments for neurological disorders.

Diuretic Activity

Thiazole derivatives have been found to exhibit diuretic properties . This means that “(2-Methylbenzo[D]thiazol-6-YL)methanol” could potentially be used in the development of new diuretic drugs.

Future Directions

Thiazoles, including “(2-Methylbenzo[D]thiazol-6-YL)methanol”, have shown notable pharmacological actions, making them significant potential things in the mainly increasing chemical world of compounds . This highlights a wide sight on the preparation and biological actions of materials having thiazole moiety .

properties

IUPAC Name

(2-methyl-1,3-benzothiazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMABUKKLVPBEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301878
Record name 2-Methyl-6-benzothiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylbenzo[D]thiazol-6-YL)methanol

CAS RN

103440-65-9
Record name 2-Methyl-6-benzothiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103440-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-benzothiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A cooled (−10° C.) suspension of LiAlH4 (188 mg; 4.97 mmol) in anh. THF (30 ml) was treated with a solution of commercially available ethyl 2-methylbenzo[d]thiazole-6-carboxylate (1.000 g; 4.51 mmol) in anh. THF (20 ml). The mixture was further stirred at −10° C. for 20 min. Water (0.19 ml), 15% aq. NaOH (0.19 ml), and water (0.57 ml) were then successively added, and the resulting mixture was further stirred at rt for 1 h. Filtration, concentration to dryness under reduced pressure, and additional drying under HV afforded (2-methylbenzo[d]thiazol-6-yl)methanol as a yellow oil. LC-MS (conditions A): tR=0.45 min.; [M+H]+: 180.16 g/mol.
Quantity
188 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.19 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.19 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.57 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.